Vanadium yttrium oxide, also known as trioxido(oxo)vanadium; yttrium(3+), is an inorganic compound composed of vanadium, yttrium, and oxygen. This compound is characterized by its unique structural and electronic properties, making it significant in various scientific and industrial applications. It typically exhibits a complex crystal structure that contributes to its stability and reactivity, particularly in catalytic processes and advanced materials development .
Research into the biological activity of vanadium yttrium oxide is ongoing. Preliminary studies suggest potential applications in biological imaging and as components in biosensors. The redox properties of this compound may interact with cellular components, indicating possible therapeutic effects, although more extensive research is needed to fully understand its biological implications .
Several synthesis methods for vanadium yttrium oxide have been developed:
Interaction studies focus on how vanadium yttrium oxide behaves in different environments and with various reagents. Research has indicated that its unique properties can enhance reactivity in catalytic processes, particularly when doped with other elements or combined with different oxides. These studies are crucial for understanding how this compound can be optimized for specific applications, such as methane activation and other hydrocarbon reactions .
Uniqueness: The distinct combination of vanadium and yttrium in vanadium yttrium oxide imparts specific catalytic and electronic properties that are not present when these elements are used individually or in other combinations. This makes it particularly valuable for applications requiring precise redox characteristics and stability under various conditions .
Vanadium yttrium oxide (YVO4) crystallizes in the tetragonal zircon-type structure, which is characterized by a three-dimensional framework consisting of alternating yttrium-oxygen polyhedra and vanadium-oxygen tetrahedra [3] [4]. This structure is isomorphous with the mineral zircon (ZrSiO4), where the yttrium atoms occupy the zirconium positions and vanadium atoms replace the silicon atoms [6]. The tetragonal zircon structure of vanadium yttrium oxide exhibits high symmetry and stability, making it an important material for various applications [3].
The zircon-type structure of vanadium yttrium oxide features isolated VO4 tetrahedra that are connected through YO8 dodecahedra [17]. These structural units are arranged in a way that creates a rigid three-dimensional network with strong bonding interactions [4]. The tetragonal symmetry results in anisotropic physical properties, including optical birefringence and directional thermal expansion [6].
In the tetragonal zircon structure of vanadium yttrium oxide, the VO4 tetrahedra do not share oxygen atoms with each other but are linked through the YO8 polyhedra [17]. This arrangement creates a structure with relatively high stability and resistance to structural deformation under normal conditions [11]. The zircon-type structure can undergo a pressure-induced phase transition to a scheelite-type structure at approximately 7.5 GPa, which is accompanied by significant changes in electronic and optical properties [17].
Vanadium yttrium oxide crystallizes in the space group D4h-I4/amd (space group number 141), which is a tetragonal space group with high symmetry [9] [14]. This space group designation follows the Schoenflies notation (D4h) and the International notation (I4/amd), both referring to the same symmetry operations [6]. The space group I4/amd belongs to the tetragonal crystal system and features a body-centered lattice (indicated by the I prefix) [17].
The D4h point group symmetry of vanadium yttrium oxide includes a four-fold rotational axis (C4) along the c-axis, four two-fold rotational axes (C2) perpendicular to the c-axis, mirror planes, and an inversion center [14]. These symmetry elements dictate the allowed atomic positions and the overall crystal structure [9]. The presence of these symmetry operations results in equivalent crystallographic sites for the constituent atoms, leading to the specific coordination environments observed in vanadium yttrium oxide [4].
The I4/amd space group imposes constraints on the possible atomic arrangements within the unit cell of vanadium yttrium oxide [17]. The body-centering (I) indicates that equivalent atoms are found at positions (x,y,z) and (x+1/2,y+1/2,z+1/2), effectively doubling the number of atoms per unit cell compared to a primitive tetragonal lattice [14]. The 4/a component indicates a four-fold screw axis with a glide plane, while the md component refers to mirror planes with diamond glide components [6]. These symmetry operations collectively determine the allowed positions for yttrium, vanadium, and oxygen atoms within the crystal structure [9].
The tetragonal unit cell of vanadium yttrium oxide is characterized by lattice parameters a = b = 7.1193 Å and c = 6.2892 Å, reflecting the four-fold symmetry along the c-axis [3] [6]. These precise lattice parameters have been determined through rigorous X-ray diffraction studies and are consistently reported across multiple research investigations [9]. The a/c ratio of approximately 1.13 is characteristic of the zircon-type structure and influences the physical properties of the material [14].
The equality of the a and b lattice parameters (a = b = 7.1193 Å) is a direct consequence of the tetragonal symmetry, which requires identical dimensions along the x and y crystallographic axes [3]. The shorter c-axis parameter (c = 6.2892 Å) results in a slightly compressed unit cell along the z-direction [6]. This anisotropy in lattice parameters contributes to the directional physical properties observed in vanadium yttrium oxide crystals, including anisotropic thermal expansion and optical birefringence [14].
The unit cell volume of vanadium yttrium oxide, calculated from these lattice parameters, is approximately 319.5 ų [11]. This relatively compact unit cell contains four formula units (Z = 4) of YVO4, resulting in a theoretical density of 4.22-4.24 g/cm³ [3] [6]. The precise lattice parameters are essential for understanding the interatomic distances, bond angles, and overall crystal packing in vanadium yttrium oxide, which in turn determine its structural stability and physical properties [9].
| Property | Value |
|---|---|
| Crystal Structure | Tetragonal Zircon-type |
| Space Group | D4h-I4/amd (No. 141) |
| Lattice Parameters | a = b = 7.1193 Å, c = 6.2892 Å |
| Density | 4.22-4.24 g/cm³ |
| Atomic Coordination (Y³⁺) | 8-coordinate (to oxygen atoms) |
| Atomic Coordination (V⁵⁺) | 4-coordinate tetrahedral (to oxygen atoms) |
| Y-O Bond Lengths | Four shorter (2.33 Å) and four longer (2.45 Å) |
| V-O Bond Lengths | All V-O bond lengths are 1.74 Å |
In the crystal structure of vanadium yttrium oxide, the yttrium cations (Y³⁺) exhibit an 8-coordinate geometry, forming bonds with eight equivalent oxygen atoms [4]. This coordination environment can be described as a distorted dodecahedron, with four shorter Y-O bonds of approximately 2.33 Å and four longer Y-O bonds of about 2.45 Å [4] [7]. The variation in bond lengths indicates a slight distortion from ideal geometry, which influences the electronic and vibrational properties of the material [13].
The vanadium cations (V⁵⁺) in vanadium yttrium oxide adopt a 4-coordinate tetrahedral geometry, forming bonds with four equivalent oxygen atoms [4]. All V-O bond lengths are approximately 1.74 Å, indicating a relatively regular tetrahedral coordination environment [4] [7]. The VO4 tetrahedra serve as the primary building blocks of the crystal structure and contribute significantly to the electronic and optical properties of vanadium yttrium oxide [17].
The bonding mechanisms in vanadium yttrium oxide involve a combination of ionic and covalent interactions [13]. The V-O bonds exhibit considerable covalent character due to the high charge of the V⁵⁺ cation and the resulting strong electrostatic interaction with oxygen [7]. The electronic structure calculations reveal that the lower half of the valence band consists of V 3d-O 2p bonding states, while the upper half comprises non-bonding O 2p states [17]. The conduction band has antibonding V 3d-O 2p character, with minimal contribution from yttrium orbitals [17].
The oxygen atoms in vanadium yttrium oxide serve as bridges between the yttrium and vanadium cations, forming a three-dimensional network [4]. Each oxygen atom is bonded to two yttrium atoms and one vanadium atom, creating a 3-coordinate environment [4]. This connectivity pattern ensures the structural integrity of the crystal and facilitates the distribution of electronic charge throughout the material [13]. The interplay between the Y-O and V-O bonding interactions determines the overall stability and properties of vanadium yttrium oxide [7].
X-ray diffraction (XRD) techniques play a crucial role in the structural characterization of vanadium yttrium oxide, providing essential information about crystal structure, phase purity, and lattice parameters [8] [11]. Powder X-ray diffraction (PXRD) is commonly employed for phase identification and preliminary structural analysis of vanadium yttrium oxide samples [11]. The diffraction pattern of tetragonal YVO4 exhibits characteristic peaks at 2θ angles of 24.7°, 33.26°, and 49.48°, corresponding to specific crystallographic planes [11] [15].
Single-crystal X-ray diffraction provides more detailed structural information about vanadium yttrium oxide, including precise atomic positions, bond lengths, and angles [8]. This technique allows for the complete determination of the crystal structure, revealing the exact coordination environments of yttrium and vanadium atoms and the overall packing arrangement [15]. Single-crystal studies have confirmed the tetragonal zircon-type structure of vanadium yttrium oxide and provided accurate values for the lattice parameters and atomic coordinates [11].
Synchrotron-based X-ray diffraction techniques offer enhanced resolution and sensitivity for studying subtle structural features of vanadium yttrium oxide [8]. High-pressure X-ray diffraction experiments have revealed a pressure-induced phase transition from the zircon-type to the scheelite-type structure at approximately 7.5 GPa, accompanied by significant changes in the electronic and optical properties [17]. Temperature-dependent XRD studies have provided information about the thermal expansion behavior of vanadium yttrium oxide, with coefficients αa = 4.43×10⁻⁶/K and αc = 11.37×10⁻⁶/K, indicating anisotropic expansion along different crystallographic directions [6] [14].
| Technique | Application | Key Information Obtained |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Phase identification, crystallite size determination, lattice parameter refinement | Tetragonal structure confirmation, predominant peaks at 2θ = 24.7°, 33.26°, and 49.48° |
| Single Crystal X-ray Diffraction | Precise atomic positions, bond lengths and angles, complete structure solution | Exact atomic coordinates, complete bonding geometry, site occupancies |
| Synchrotron X-ray Diffraction | High-resolution structural analysis, trace phase detection, in-situ studies | Subtle structural details, electronic structure correlations |
| High-Pressure X-ray Diffraction | Structural phase transitions under pressure (zircon to scheelite transition at ~7.5 GPa) | Coordination changes, compressibility data, pressure-induced transitions |
| Temperature-Dependent XRD | Thermal expansion studies, phase stability analysis | Thermal expansion coefficients (αa = 4.43×10⁻⁶/K, αc = 11.37×10⁻⁶/K) |